molecular formula C24H26N2O6S2 B2595800 2,4-DIETHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE CAS No. 307340-67-6

2,4-DIETHYL 5-{2-[(7-METHOXY-4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDO}-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B2595800
CAS No.: 307340-67-6
M. Wt: 502.6
InChI Key: YHZWLIWVDYGURP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a quinoline moiety, a thiophene ring, and various functional groups

Scientific Research Applications

2,4-Diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the quinoline moiety: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the methoxy and methyl groups: These groups can be introduced via methylation reactions using reagents like methyl iodide.

    Formation of the thiophene ring: This can be synthesized through the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Coupling of the quinoline and thiophene moieties: This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2,4-Diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the quinoline moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt the function of bacterial cell membranes. The exact pathways and targets would depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diethyl 5-{2-[(7-methoxyquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate
  • 2,4-Diethyl 5-{2-[(4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate

Uniqueness

The uniqueness of 2,4-diethyl 5-{2-[(7-methoxy-4-methylquinolin-2-yl)sulfanyl]acetamido}-3-methylthiophene-2,4-dicarboxylate lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. For example, the presence of both methoxy and methyl groups on the quinoline moiety can influence its electronic properties and reactivity.

Properties

IUPAC Name

diethyl 5-[[2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S2/c1-6-31-23(28)20-14(4)21(24(29)32-7-2)34-22(20)26-18(27)12-33-19-10-13(3)16-9-8-15(30-5)11-17(16)25-19/h8-11H,6-7,12H2,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZWLIWVDYGURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2=NC3=C(C=CC(=C3)OC)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.